3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), which is a common feature in many pharmaceutical drugs . It also contains a chloro and fluoro substituents on the benzene ring, a furan ring, and a pyridine ring. These functional groups and the overall structure of the molecule suggest that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple aromatic rings (benzene, furan, and pyridine) suggests that the molecule may have interesting electronic properties. The chloro and fluoro substituents on the benzene ring could also influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The benzene ring is typically quite stable, but the presence of the chloro and fluoro substituents could make it more reactive. The sulfonamide group could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and potentially its boiling point. The chloro and fluoro substituents could also influence its polarity and solubility .Scientific Research Applications
- Role of the Compound : 3-chloro-4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it valuable for creating complex molecules .
- Significance : This transformation allows for the selective addition of a methyl group to the less substituted carbon atom of an alkene, which is valuable in organic synthesis .
Suzuki–Miyaura Coupling
Hydromethylation
Antimicrobial Potential
Mechanism of Action
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry if it shows promising biological activity. Alternatively, it could be studied for its chemical properties, potentially leading to new reactions or synthetic methods .
properties
IUPAC Name |
3-chloro-4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S/c17-14-7-13(2-3-15(14)18)24(21,22)20-9-11-1-4-16(19-8-11)12-5-6-23-10-12/h1-8,10,20H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKANXXASMOAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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